molecular formula C9H20N2O B2617284 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol CAS No. 1506622-28-1

1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol

Cat. No.: B2617284
CAS No.: 1506622-28-1
M. Wt: 172.272
InChI Key: NNMIDHXVZUSUQC-UHFFFAOYSA-N
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Description

1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This compound is characterized by the presence of an amino group, a piperidine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol typically involves the reaction of 1-methylpiperidine with an appropriate precursor, such as an epoxide or a halohydrin, under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of catalysts to enhance reaction rates and the implementation of purification techniques like chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

  • 1-Amino-3-(2-methylpiperidin-1-yl)propan-2-ol
  • 1-(3-Aminopropyl)-4-methylpiperazine
  • 2-Methyl-1-((1-methylpiperidin-4-yl)amino)propan-2-ol

Comparison: 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specialized applications .

Properties

IUPAC Name

1-amino-2-(1-methylpiperidin-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(12,7-10)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMIDHXVZUSUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CCN(CC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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